molecular formula C20H17ClN4O2S2 B2426519 Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886955-45-9

Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2426519
CAS No.: 886955-45-9
M. Wt: 444.95
InChI Key: OFJWREGQJKMVRR-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The thiazole ring can undergo various chemical reactions, and it has been used to synthesize a wide range of compounds with diverse biological activities .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-mycobacterial Activity

  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with some compounds showing potential against Mycobacterium tuberculosis, exhibiting low cytotoxicity and a promising therapeutic index (Pancholia et al., 2016).

Antimicrobial Activity

  • Certain derivatives, including those with substituted benzothiazole units, have shown variable and modest antimicrobial activity against bacteria and fungi (Patel et al., 2011).

Synthesis and Biological Evaluation

  • A series of methanone derivatives have been synthesized and screened for in vitro antibacterial activity, showing moderate to good antimicrobial effectiveness (Mhaske et al., 2014).

Electrochemical Synthesis

  • Electrochemical syntheses involving these compounds have been explored, indicating potential in developing new arylthiobenzazoles (Amani & Nematollahi, 2012).

Anti-cancer Activity

  • Isoxazole derivatives of these compounds have shown anti-cancer activity, particularly against the Colo205 cancer cell line, with the potential to induce G2/M cell cycle arrest (Kumbhare et al., 2014).

Anti-inflammatory and Analgesic Evaluation

  • Certain benzothiazole derivatives have been tested for their anti-inflammation and analgesic properties, with some showing promising results compared to reference drugs (Kumar & Singh, 2020).

Anticonvulsant Agents

  • Some benzothiazole derivatives have been synthesized and evaluated for their potential as anticonvulsant agents, showing significant activity in experimental models (Ugale et al., 2012).

Future Directions

Thiazole derivatives have shown promise in various fields of medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S2/c1-27-15-5-3-13(21)18-17(15)23-20(29-18)25-8-6-24(7-9-25)19(26)12-2-4-14-16(10-12)28-11-22-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJWREGQJKMVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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